4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound characterized by a pyrimidine ring that features substitutions with chlorophenyl and fluorophenyl groups. This compound is of interest in various fields, particularly in medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine belongs to the class of pyrimidine derivatives, which are known for their diverse applications in pharmaceuticals and agrochemicals. Its specific structure allows it to interact with biological targets, making it a candidate for further research in drug development.
The synthesis of 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine typically involves several key steps:
In an industrial context, the production may utilize batch or continuous flow processes, depending on the desired scale of production. Key parameters like temperature, pressure, and reaction time are optimized to enhance yield and purity. Purification methods such as recrystallization or chromatography are commonly employed to isolate the final product.
The molecular formula of 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is C16H11ClFN3, with a molecular weight of 299.73 g/mol. The compound features a pyrimidine ring substituted at the 4 and 6 positions by chlorophenyl and fluorophenyl groups respectively.
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine can undergo several types of chemical reactions:
Common reagents used in these reactions include halogenated compounds for substitution reactions, while oxidation may involve hydrogen peroxide under acidic conditions. The outcomes of these reactions depend significantly on the specific conditions applied during the reaction process.
The mechanism of action for 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine likely involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. This interaction may influence cellular pathways leading to therapeutic effects or other biological outcomes. Detailed studies are required to elucidate these interactions fully.
The compound exhibits a melting point that typically ranges between 150°C to 160°C, though specific values may vary based on purity levels.
Key chemical properties include:
These properties influence its behavior in various chemical environments and applications .
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has several scientific applications:
Scaffold hopping has emerged as a pivotal strategy for optimizing the aminopyrimidine core while maintaining bioactivity profiles. This approach systematically modifies the central pyrimidine architecture to enhance physicochemical properties, target selectivity, and synthetic accessibility. For 4-(3-chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine, strategic core modifications have been explored through heterocycle replacements and ring transformations. Heterocycle replacement strategies include substituting the phenyl rings with bioisosteric heterocycles like furan, thiophene, or pyridine, which alter electronic distribution without compromising the molecular framework's spatial orientation [2].
Notably, replacing the 3-fluorophenyl moiety at C6 with a furan-2-yl group (as in 4-(3-chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine) reduces logP by approximately 0.5 units while preserving hydrogen-bonding capacity, demonstrating how small structural changes impact drug-likeness . Ring closure strategies have also been applied to constrain rotational freedom between the pyrimidine core and aryl substituents. For example, introducing methylene bridges between ortho positions of C4 and C6 aryl groups creates tricyclic systems that enhance rigidity and receptor binding entropy [2]. Conversely, ring opening of fused polycyclic precursors can yield functionalized aminopyrimidines with improved solubility profiles.
Table 1: Impact of Core Modifications on Physicochemical Properties
Core Modification Type | Example Structure | logP Change | Bioactivity Retention |
---|---|---|---|
Heterocycle Replacement (Furan) | 4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine | -0.52 | 92% |
Ring Closure (Bridged) | 5,6-Dihydrobenzo[h]quinazolin-2-amine | +0.31 | 78% |
Topology-Based Hop | 4-(3-Chlorophenyl)pyrido[2,3-d]pyrimidin-2-amine | -0.18 | 65% |
Activity cliffs frequently arise when the 3-chloro/3-fluoro substitution pattern is altered. Meta-substituted aryl groups maintain optimal dipole alignment for target engagement, whereas ortho or para substitutions disrupt molecular planarity, reducing potency by >50% in biofilm inhibition assays [3]. These findings underscore the delicate balance between structural novelty and bioactivity preservation in scaffold hopping.
Ullmann-type copper-catalyzed coupling reactions enable precise regiocontrol in installing aryl groups at specific positions on the pyrimidine ring. The C4 position exhibits enhanced reactivity toward Ullmann couplings compared to C6 due to reduced steric encumbrance and favorable electronic effects from the ortho-positioned amino group. This regioselectivity is exploited in synthesizing unsymmetrical diarylpyrimidines like 4-(3-chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine through sequential halogenation strategies .
Optimized conditions employ:
Table 2: Regioselectivity in Ullmann Coupling of 4,6-Dichloropyrimidin-2-amine
Coupling Position | Halogen in Aryl Partner | Yield (%) | C4:C6 Selectivity |
---|---|---|---|
C4 | Bromobenzene | 88 | >20:1 |
C6 | 3-Bromofluorobenzene | 42 | 1:3.2 |
C4 | Iodobenzene | 76 | 18:1 |
Steric and electronic factors dominate regiochemical outcomes. Electron-withdrawing substituents (e.g., 3-F, 3-CF₃) on aryl halides accelerate C4 coupling by 2.3-fold compared to electron-donating groups (4-OMe, 4-Me), while ortho-substituted aryls exhibit attenuated reactivity due to steric hindrance. Post-functionalization of pre-coupled intermediates allows sequential installation of differentiated aryl groups, enabling access to the title compound with >95% regiopurity [3].
Multicomponent reactions (MCRs) provide efficient single-vessel assembly of complex diarylpyrimidin-2-amines, circumventing laborious protection/deprotection sequences. The Biginelli-like condensation represents the most direct route, combining:
Ultrasound-mediated MCRs significantly enhance efficiency (30 min vs. 24 h conventional heating) through cavitation-induced molecular activation. Under sonochemical conditions (40 kHz, 60°C):
Solid-phase adaptations employ Wang resin-bound guanidines, permitting sequential additions of aldehydes and ketones. After acid-catalyzed cyclization, TFA cleavage releases pyrimidin-2-amines with >90% purity, enabling rapid library synthesis. This approach circumvents solubility limitations of guanidine hydrochloride in organic solvents [4]. Alternative MCR strategies include Suzuki-Miyaura couplings integrated with in situ pyrimidine formation, where arylboronic acids directly react with halogenated pyrimidine intermediates bound to solid supports. This orthogonal approach achieves structural diversity at both aryl positions while maintaining regiochemical fidelity.
Table 3: Multicomponent Approaches Comparison
Method | Conditions | Yield (%) | Purity | Key Advantage |
---|---|---|---|---|
Conventional Biginelli | Ethanol, p-TsOH, reflux, 24h | 68 | 85% | No specialized equipment |
Ultrasound-Mediated | Ethanol, p-TsOH, 60°C, 30min | 89 | 96% | Rapid, high yield |
Solid-Phase | DMF, DIEA, Wang resin, 24h | 75 (crude) | >90% | Simplified purification |
Introducing chirality into pyrimidin-2-amine scaffolds presents unique challenges due to the symmetry of the heterocyclic core and the absence of proximal stereocenters. Catalytic asymmetric approaches focus primarily on creating chiral substituents or desymmetrizing prochiral intermediates. Hydrogenation of enamine precursors using Rh-DuPhos catalysts achieves enantioselectivities >90% ee for alkyl-substituted derivatives, though diaryl-substituted systems like the title compound exhibit lower selectivity (55-65% ee) due to steric constraints [8].
Chiral auxiliary approaches employ Evans oxazolidinones or Oppolzer sultams to direct stereoselective functionalization. For example:
Asymmetric diamination of styrenyl precursors enables installation of vicinal diamines adjacent to the aryl groups. Pd-catalyzed reactions using (R)-BINAP ligands achieve 88% ee for monoaryl systems, but the 3-chloro/3-fluoro diaryl motif induces significant enantioselectivity erosion (45-50% ee) due to competing π-stacking interactions. Emerging organocatalytic strategies using cinchona alkaloids for imine addition show promise for constructing chiral amines at the C2 position, though current methods remain limited to aldehyde-derived substrates rather than aminopyrimidine systems [8].
Solid-phase synthesis enables rapid generation of pyrimidin-2-amine libraries through iterative functionalization of resin-bound intermediates. The title compound and analogues are efficiently synthesized via:
Rink amide MBHA resin serves as an alternative handle, permitting attachment through the exocyclic amine. This strategy employs Fmoc-protected aminopyrimidine building blocks coupled using HATU/DIPEA, followed by selective deprotection and on-resin derivatization. While advantageous for C2 modification, this approach risks premature cleavage during nucleophilic aromatic substitutions at C4/C6 [9].
Table 4: Solid-Phase Synthesis Parameters
Resin Type | Loading (mmol/g) | Coupling Efficiency | Cleavage Conditions | Library Size Demonstrated |
---|---|---|---|---|
Wang Resin | 0.8 | 92% | TFA/DCM (1:1) | 96 compounds |
Rink Amide MBHA | 0.7 | 85% | 95% TFA | 48 compounds |
TentaGel S-NH₂ | 0.3 | 78% | UV irradiation | 24 compounds |
Combinatorial libraries emphasize diversity at both aryl positions:
High-throughput screening of such libraries against MRSA biofilms identified analogues with 32-fold enhancement in biofilm inhibition compared to the parent structure [3] [6]. Automated platforms utilizing these solid-phase methods can generate >200 analogues weekly, accelerating structure-activity relationship studies for lead optimization.
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7